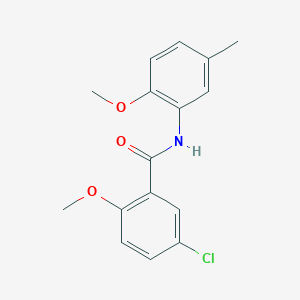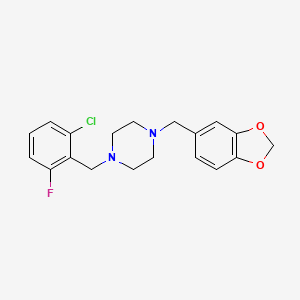
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW 501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its selective agonist activity towards PPARδ. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and insulin sensitivity. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved lipid metabolism, glucose homeostasis, and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its selective agonist activity towards PPARδ. This allows for the specific targeting of PPARδ and the identification of its downstream effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the use of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in scientific research. One potential direction is the development of this compound as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another potential direction is the use of this compound as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing strategies for its use in humans.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-methoxy-5-methylphenol with thionyl chloride to produce 2-chloro-5-methylphenol. This is then reacted with 4-chloro-2-methoxybenzoic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively used in scientific research due to its selective agonist activity towards PPARδ. This has led to the identification of several potential therapeutic applications for this compound. It has been shown to have a positive effect on lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-15(21-3)13(8-10)18-16(19)12-9-11(17)5-7-14(12)20-2/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQWSGPJHBZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)
![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)

![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)
![4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)

